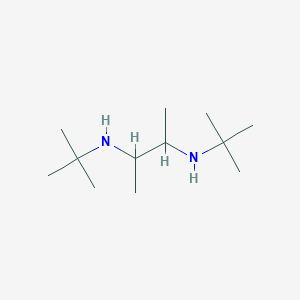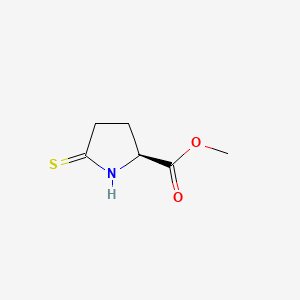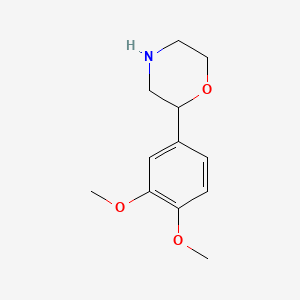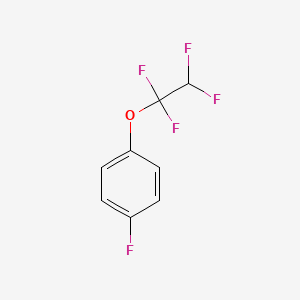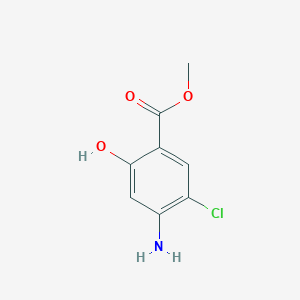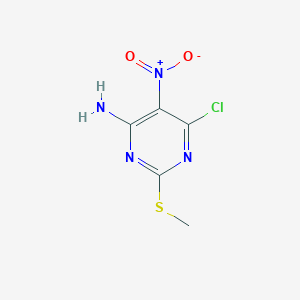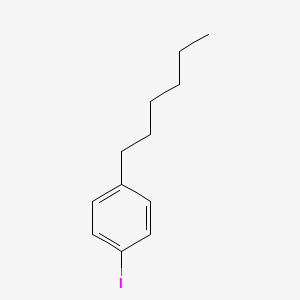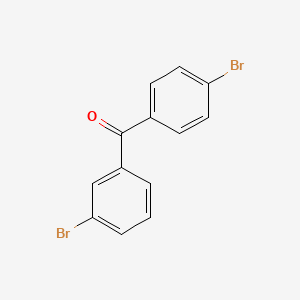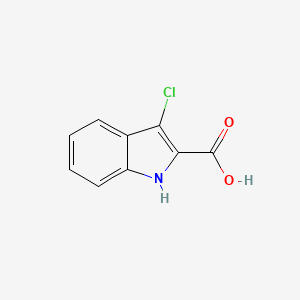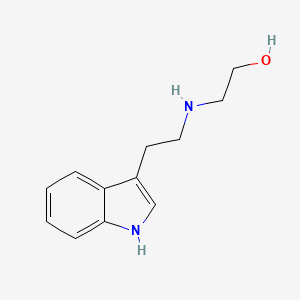
2-((2-(1H-Indol-3-il)etil)amino)etanol
Descripción general
Descripción
“2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It’s known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .
Synthesis Analysis
The synthesis of compounds related to “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” has been reported in the literature . For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The reaction involved the use of N, N’-Dicyclohexylcarbodiimide as a dehydrating reagent .
Molecular Structure Analysis
The molecular structure of “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” involves an indole moiety. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The structure of indole is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .
Aplicaciones Científicas De Investigación
Neuromodulación y Neurotransmisión
Este compuesto se encuentra en cantidades traza en el cerebro de los mamíferos y puede actuar como un neuromodulador o neurotransmisor, lo que sugiere posibles aplicaciones en la investigación y terapia neurológica .
Estudios de la Vía Biosintética
Sirve como un posible intermedio en la biosíntesis de la hormona vegetal ácido indol-3-acético, que es crucial para los estudios de crecimiento y desarrollo de las plantas .
Aplicaciones Antiinflamatorias
La investigación indica que los derivados de este compuesto pueden aumentar la producción de citoquinas proinflamatorias, lo que podría ser significativo en el estudio de las enfermedades inflamatorias y el desarrollo de tratamientos .
Actividad Antituberculosa
Los derivados de este compuesto se han investigado por su actividad antituberculosa in vitro contra Mycobacterium tuberculosis y Mycobacterium bovis, lo que indica su posible uso en la investigación de la tuberculosis .
Investigación del Cáncer
Los derivados del indol, incluido este compuesto, muestran diversas propiedades biológicamente vitales para el tratamiento de células cancerosas, lo que los hace significativos en los estudios oncológicos .
Estudios de Virología
Algunos derivados han mostrado una actividad significativa contra varios virus, incluidos el virus de la fiebre amarilla y el VIH-1, lo que sugiere aplicaciones en virología y desarrollo de fármacos antivirales .
Cada aplicación mencionada anteriormente representa un campo único donde “2-((2-(1H-Indol-3-il)etil)amino)etanol” tiene potencial o utilidad demostrada. La versatilidad del compuesto en diferentes áreas de la investigación científica subraya su importancia para avanzar en nuestra comprensión de los procesos biológicos y desarrollar nuevas terapias.
Para obtener información más detallada sobre cada aplicación, puede consultar las referencias proporcionadas.
ResearchGate - Estructura cristalina y estudio DFT MDPI - DPIE aumenta la producción de citoquinas proinflamatorias SpringerOpen - Una breve revisión del potencial biológico de los derivados del indol RSC Publishing - Síntesis de derivados del indol
Direcciones Futuras
The future directions for “2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol” or its related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The synthesis of various scaffolds of indole for screening different pharmacological activities could also be a promising direction .
Mecanismo De Acción
Target of Action
The compound 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, also known as 2-[2-(1H-indol-3-yl)ethylamino]ethanol, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its targets . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The compound 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is a metabolite formed in the liver after disulfiram treatment that induces sleep in humans . It is also a secondary product of alcoholic fermentation . .
Análisis Bioquímico
Biochemical Properties
The indole scaffold in 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol has been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which could lead to changes in gene expression and enzyme activation or inhibition .
Propiedades
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,13-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOGCVUPZSAKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493801 | |
| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37465-61-5 | |
| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

